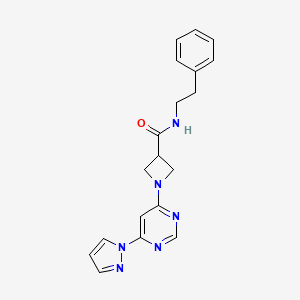

![molecular formula C15H12Br2N2OS B2469399 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-bromophenyl)ethanone hydrobromide CAS No. 37654-62-9](/img/structure/B2469399.png)

2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-bromophenyl)ethanone hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

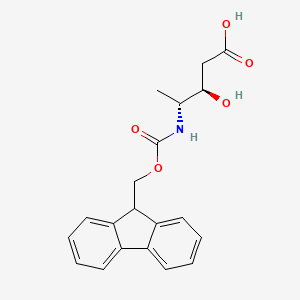

The compound “2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-bromophenyl)ethanone hydrobromide” is a complex organic molecule that contains a benzimidazole group and a bromophenyl group . Benzimidazole is a type of organic compound that’s part of the larger class of heterocycles. It consists of a fusion of benzene and imidazole .

Synthesis Analysis

Benzimidazoles can be synthesized through several methods. One common method involves the reaction of o-phenylenediamine with a carboxylic acid . The presence of a sulfur atom suggests that a thiol group might be involved in the synthesis .

Molecular Structure Analysis

Benzimidazole is a bicyclic compound consisting of fused benzene and imidazole rings . The imidazole ring is a five-membered ring with two non-adjacent nitrogen atoms . The bromophenyl group consists of a benzene ring with a bromine atom attached .

Chemical Reactions Analysis

The reactivity of this compound could be influenced by several functional groups. The benzimidazole group might participate in reactions typical of aromatic heterocycles . The bromine atom on the phenyl ring is a good leaving group, which could make it reactive in nucleophilic aromatic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, benzimidazoles are relatively stable due to the aromaticity of the benzene and imidazole rings . The presence of the bromine atom might make the compound denser and higher-boiling than comparable hydrocarbons .

Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

Research has focused on synthesizing various heterocyclic compounds, including oxazepine, pyrazole, and isoxazole derivatives, from 2-aminobenzaldehyde reactions. These synthesized compounds, derived from 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-bromophenyl)ethanone hydrobromide, have broad applications in pharmaceuticals due to their structural complexity and potential biological activities (Adnan, Hassan, & Thamer, 2014).

Antimicrobial Activity

A series of novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines synthesized from 2-acetyl benzimidiazoles and 2-bromo-1-(1-alkyl-1H-benzo[d]imidazol-2-yl)-1-ethanone showed significant antibacterial and antifungal activities. These compounds, evaluated against clinical isolates of bacteria, offer a promising avenue for developing new antimicrobial agents (Reddy & Reddy, 2010).

Heme Oxygenase Inhibition

Investigations into heme oxygenase (HO) inhibition have identified a series of 1-aryl-2-(1H-imidazol-1-yl/1H-1,2,4-triazol-1-yl)ethanones and their derivatives as potential inhibitors. These compounds, with aromatic moieties like 4-bromophenyl, demonstrated potent inhibition against HO-1 and HO-2, suggesting their potential in pharmacological and therapeutic applications (Roman et al., 2010).

Antiproliferative Activity

Hydroxyl-containing benzo[b]thiophene analogs, structurally related to this compound, have shown selective antiproliferative activity against laryngeal cancer cells. These compounds demonstrate the potential for chemotherapy combination, enhancing the bioavailability and efficacy of therapeutic drugs (Haridevamuthu et al., 2023).

Orientations Futures

Propriétés

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2OS.BrH/c16-11-7-5-10(6-8-11)14(19)9-20-15-17-12-3-1-2-4-13(12)18-15;/h1-8H,9H2,(H,17,18);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKCCWMHUJMPDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SCC(=O)C3=CC=C(C=C3)Br.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Br2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea](/img/structure/B2469316.png)

![N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2469318.png)

![N-(2-chlorophenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2469322.png)

![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2469332.png)

![N-(2,4-dimethoxyphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/no-structure.png)

![2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol](/img/structure/B2469335.png)

![N-(4-fluorophenyl)-N-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2469337.png)

![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2469339.png)